
1H-3-Benzazepine, 7-((4-((4-chlorophenyl)methoxy)phenyl)sulfonyl)-2,3,4,5-tetrahydro-8-methoxy-3-methyl-, maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-3-Benzazepine, 7-((4-((4-chlorophenyl)methoxy)phenyl)sulfonyl)-2,3,4,5-tetrahydro-8-methoxy-3-methyl-, maleate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its benzazepine core structure, which is a seven-membered ring containing nitrogen. The presence of multiple functional groups, including methoxy, chlorophenyl, and sulfonyl groups, contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-3-Benzazepine, 7-((4-((4-chlorophenyl)methoxy)phenyl)sulfonyl)-2,3,4,5-tetrahydro-8-methoxy-3-methyl-, maleate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzazepine Core: This step involves the cyclization of appropriate precursors to form the seven-membered benzazepine ring.
Introduction of Functional Groups:
Final Coupling with Maleate: The final step involves coupling the synthesized benzazepine derivative with maleic acid to form the maleate salt.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 1H-3-Benzazepine, 7-((4-((4-chlorophenyl)methoxy)phenyl)sulfonyl)-2,3,4,5-tetrahydro-8-methoxy-3-methyl-, maleate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Sulfides, thiols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1H-3-Benzazepine, 7-((4-((4-chlorophenyl)methoxy)phenyl)sulfonyl)-2,3,4,5-tetrahydro-8-methoxy-3-methyl-, maleate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1H-3-Benzazepine, 7-((4-((4-chlorophenyl)methoxy)phenyl)sulfonyl)-2,3,4,5-tetrahydro-8-methoxy-3-methyl-, maleate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
1H-3-Benzazepine Derivatives: Compounds with similar benzazepine core structures but different substituents.
Sulfonyl-Containing Compounds: Compounds with sulfonyl groups that exhibit similar reactivity.
Methoxy-Substituted Compounds: Compounds with methoxy groups that share similar chemical properties.
Uniqueness: 1H-3-Benzazepine, 7-((4-((4-chlorophenyl)methoxy)phenyl)sulfonyl)-2,3,4,5-tetrahydro-8-methoxy-3-methyl-, maleate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific scientific applications and distinguishes it from other similar compounds.
特性
CAS番号 |
853402-95-6 |
|---|---|
分子式 |
C29H30ClNO8S |
分子量 |
588.1 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;7-[4-[(4-chlorophenyl)methoxy]phenyl]sulfonyl-8-methoxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepine |
InChI |
InChI=1S/C25H26ClNO4S.C4H4O4/c1-27-13-11-19-15-24(30-2)25(16-20(19)12-14-27)32(28,29)23-9-7-22(8-10-23)31-17-18-3-5-21(26)6-4-18;5-3(6)1-2-4(7)8/h3-10,15-16H,11-14,17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChIキー |
FJROTJLEHTXBIN-BTJKTKAUSA-N |
異性体SMILES |
CN1CCC2=CC(=C(C=C2CC1)S(=O)(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)OC.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CN1CCC2=CC(=C(C=C2CC1)S(=O)(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)OC.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


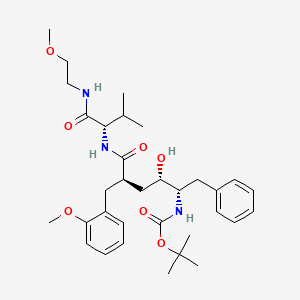

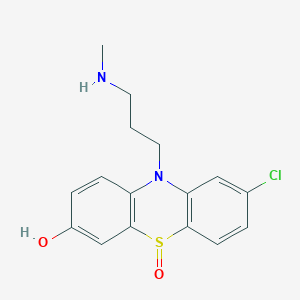
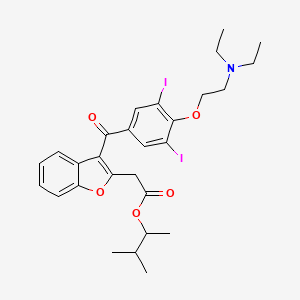

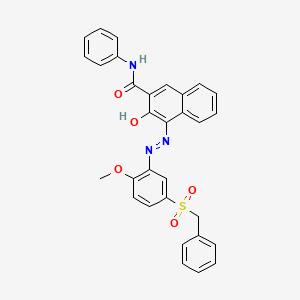
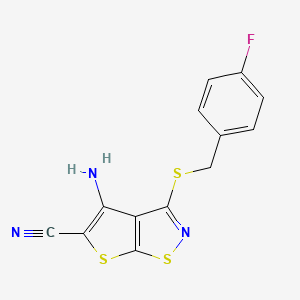
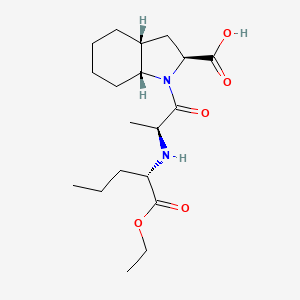
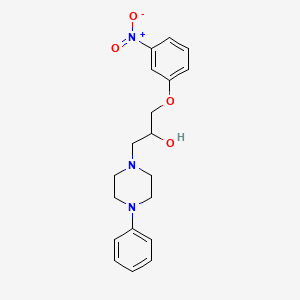
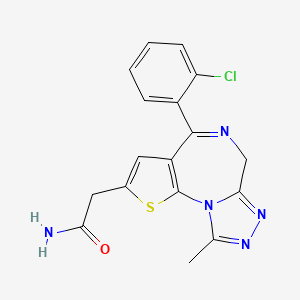
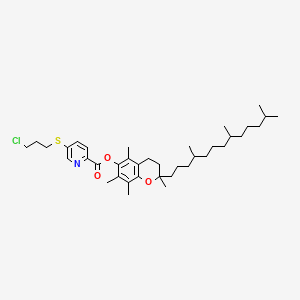
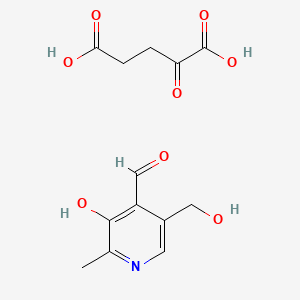
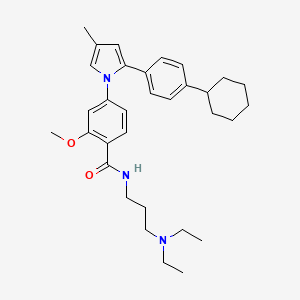
![[(3S,3aR,6S,6aS)-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12751852.png)
